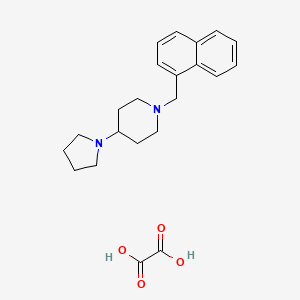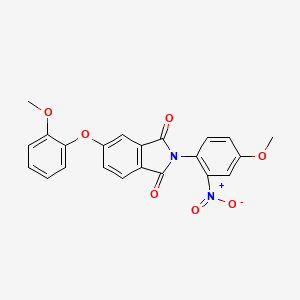
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMP is a selective dopamine transporter inhibitor, which means it can affect the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays an essential role in regulating mood, motivation, and movement. Therefore, NMP's ability to modulate dopamine levels has led to its investigation as a potential treatment for various neurological and psychiatric disorders.
Mechanism of Action
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate's mechanism of action involves its ability to inhibit the reuptake of dopamine by the dopamine transporter. By blocking the dopamine transporter, this compound increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increased dopamine signaling is thought to be responsible for this compound's therapeutic effects.
Biochemical and Physiological Effects:
This compound's effects on the brain are complex and involve changes in multiple neurotransmitter systems. In addition to its effects on dopamine, this compound also affects the levels of other neurotransmitters such as norepinephrine and serotonin. These neurotransmitters play a role in regulating mood, sleep, and appetite. Therefore, this compound's effects on these neurotransmitters may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate's selective inhibition of the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound's complex synthesis process and limited availability make it challenging to use in large-scale experiments. Additionally, this compound's effects on other neurotransmitter systems may complicate the interpretation of experimental results.
Future Directions
There are several future directions for 1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. These analogs could potentially have a longer half-life and better brain penetration, which would make them more effective as therapeutic agents. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems. Understanding this compound's effects on these systems could lead to the development of new treatments for a variety of neurological and psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound on the brain and to determine its safety as a potential therapeutic agent.
Scientific Research Applications
1-(1-naphthylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, this compound has been shown to improve motor symptoms and reduce the side effects of other dopamine agonists. In ADHD, this compound has been found to improve attention and reduce impulsivity. In drug addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C2H2O4/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22;3-1(4)2(5)6/h1-2,5-9,19H,3-4,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQTDHFIJOESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)

![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3971685.png)
![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971706.png)

![1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
![[4-(1,3-benzodioxol-5-yl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971732.png)
![1-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971737.png)